2-(Trifluoromethyl)naphthalene-7-acetic acid
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Overview
Description
2-(Trifluoromethyl)naphthalene-7-acetic acid is an organic compound with the molecular formula C13H9F3O2. This compound is characterized by the presence of a trifluoromethyl group attached to the naphthalene ring, which significantly influences its chemical properties and reactivity. The trifluoromethyl group is known for its electron-withdrawing nature, which can affect the acidity, stability, and reactivity of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)naphthalene-7-acetic acid typically involves the introduction of the trifluoromethyl group into the naphthalene ring. One common method is the radical trifluoromethylation of naphthalene derivatives. This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under UV light .
Industrial Production Methods
Industrial production of this compound may involve large-scale radical trifluoromethylation processes. These methods are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)naphthalene-7-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Conversion to methyl-substituted naphthalene derivatives.
Substitution: Introduction of halogens, nitro groups, or other electrophiles into the naphthalene ring.
Scientific Research Applications
2-(Trifluoromethyl)naphthalene-7-acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of agrochemicals, materials, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)naphthalene-7-acetic acid is influenced by the trifluoromethyl group’s electron-withdrawing properties. This group can stabilize negative charges on adjacent atoms, making the compound more reactive in certain chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)benzoic acid
- 2-(Trifluoromethyl)phenylacetic acid
- 2-(Trifluoromethyl)benzyl alcohol
Uniqueness
2-(Trifluoromethyl)naphthalene-7-acetic acid is unique due to the presence of both the naphthalene ring and the trifluoromethyl group. This combination imparts distinct chemical properties, such as increased acidity and reactivity, compared to similar compounds with different aromatic rings or substituents .
Properties
Molecular Formula |
C13H9F3O2 |
---|---|
Molecular Weight |
254.20 g/mol |
IUPAC Name |
2-[7-(trifluoromethyl)naphthalen-2-yl]acetic acid |
InChI |
InChI=1S/C13H9F3O2/c14-13(15,16)11-4-3-9-2-1-8(6-12(17)18)5-10(9)7-11/h1-5,7H,6H2,(H,17,18) |
InChI Key |
YTOYQFKMMQQMHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)C(F)(F)F)CC(=O)O |
Origin of Product |
United States |
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